![molecular formula C6H9BrN4 B13563372 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine](/img/structure/B13563372.png)
1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is favored for its efficiency and high yield. The general synthetic route involves the following steps:
Preparation of Azide: The starting material, an appropriate azide, is synthesized from the corresponding amine through diazotization followed by azidation.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper catalyst to form the triazole ring.
Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
1-[1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial and anticancer properties.
Biological Studies: The compound is employed in studying enzyme inhibition and protein interactions.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as corrosion inhibitors and photostabilizers
Mecanismo De Acción
The mechanism of action of 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The bromo group may enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Comparación Con Compuestos Similares
1-[1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine can be compared with other triazole derivatives, such as:
1-(4-Chlorophenyl)-1H-1,2,3-triazole: Similar in structure but with a chloro group instead of a bromo group, affecting its reactivity and biological activity.
1-(4-Methyl-1H-1,2,3-triazol-1-yl)cyclopropylmethanamine: Contains a methyl group, which may alter its chemical properties and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, biological studies, and material science.
Propiedades
Fórmula molecular |
C6H9BrN4 |
|---|---|
Peso molecular |
217.07 g/mol |
Nombre IUPAC |
[1-(4-bromotriazol-1-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C6H9BrN4/c7-5-3-11(10-9-5)6(4-8)1-2-6/h3H,1-2,4,8H2 |
Clave InChI |
SNBYJSZTUCUJHG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CN)N2C=C(N=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13563292.png)
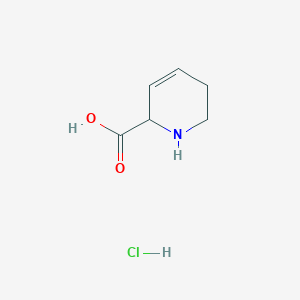
![6-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13563300.png)
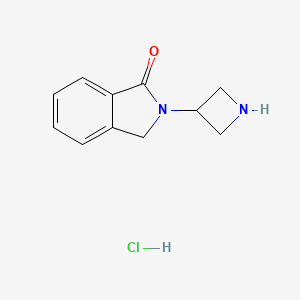
![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol](/img/structure/B13563315.png)


![1-[(3-Bromo-2-methylphenyl)methyl]piperazine](/img/structure/B13563326.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoicacid](/img/structure/B13563328.png)
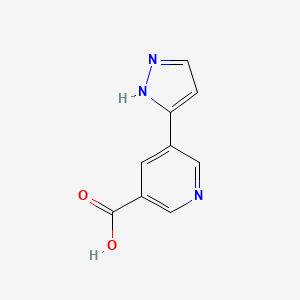
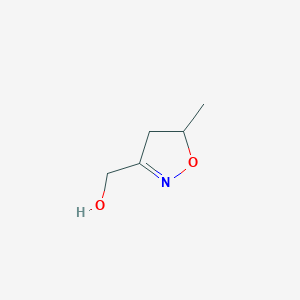

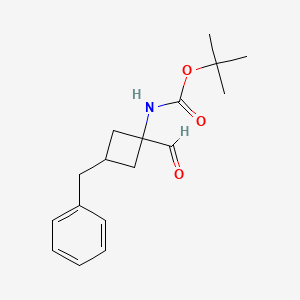
![methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate; trifluoroacetic acid](/img/structure/B13563357.png)
